1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine
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Overview
Description
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H25BrN2O2 It is a piperidine derivative, where the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a 4-bromo-benzylamino-methyl group at the 3-position
Preparation Methods
The synthesis of 1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate (Boc-Cl), and 4-bromo-benzylamine.
Boc Protection: The piperidine nitrogen is protected using tert-butyl chloroformate to form Boc-piperidine.
Substitution Reaction: The Boc-piperidine undergoes a substitution reaction with 4-bromo-benzylamine in the presence of a suitable base to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the 4-bromo-benzylamino-methyl group can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine can be compared with similar compounds such as:
1-Boc-4-(4-bromo-3,5-dimethylphenoxy)-piperidine: Similar in structure but with different substituents on the piperidine ring.
4-N-Boc-piperidine: Lacks the 4-bromo-benzylamino-methyl group, making it less complex.
Benzylamine derivatives: Share the benzylamine moiety but differ in other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
887587-21-5 |
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Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-4-5-15(13-21)12-20-11-14-6-8-16(19)9-7-14/h6-9,15,20H,4-5,10-13H2,1-3H3 |
InChI Key |
JYKVEPHZPGIOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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